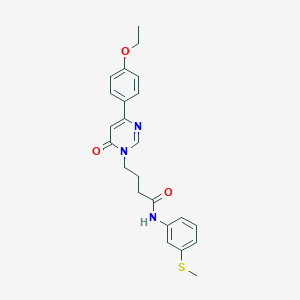

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-3-29-19-11-9-17(10-12-19)21-15-23(28)26(16-24-21)13-5-8-22(27)25-18-6-4-7-20(14-18)30-2/h4,6-7,9-12,14-16H,3,5,8,13H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCHKGUDQRNNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide typically involves multi-step organic reactions

Pyrimidine Core Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy group is substituted onto a phenyl ring.

Butanamide Chain Addition: The final step involves the coupling of the pyrimidine derivative with a butanamide precursor, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the butanamide chain, potentially yielding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its pyrimidine core, which is a common motif in nucleic acids. This makes it a potential candidate for studies in molecular biology and biochemistry.

Medicine

In medicine, the compound could be explored for its pharmacological properties. The presence of the pyrimidine ring suggests potential activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.

Industry

Industrially, the compound might find applications in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide likely involves interactions with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, potentially inhibiting enzymes involved in DNA or RNA synthesis. Additionally, the ethoxyphenyl and butanamide groups may enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Butanamide Class

The compound shares a butanamide backbone with several derivatives documented in Pharmacopeial Forum (2017), such as:

- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)

- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n)

Key Differences :

- Substituent Orientation: The target compound lacks the 2,6-dimethylphenoxy and hydroxyhexan-2-yl groups present in Compounds m and n, which are critical for their reported protease inhibition activity .

- Pyrimidinone vs.

Comparison with Aryl-Substituted Pyrimidinones

A structurally distinct pyrimidinone derivative, N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide (), shares a triazine core but diverges in functional groups. The target compound’s simpler pyrimidinone scaffold may offer synthetic advantages, though its lack of dimethylamino and triazine groups could reduce binding specificity in kinase inhibition .

Pharmacokinetic and Pharmacodynamic Considerations

Solubility and Bioavailability

- Metabolic Stability : The methylthio substituent may confer resistance to oxidative degradation relative to Compounds m/n, which contain labile hydroxy and acetamido groups.

Receptor Binding Profiles

The absence of bulky aromatic groups (e.g., diphenylhexan-2-yl in Compounds m/n) in the target compound may limit its efficacy in protease inhibition but enhance selectivity for smaller binding pockets .

Biologische Aktivität

The compound 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide , with CAS number 1251578-83-2 , is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C25H23N3O5

- Molecular Weight : 445.5 g/mol

- IUPAC Name : 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)butanamide

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The evaluation typically employs MTT assays to determine the half-maximal inhibitory concentration (IC50). For example, compounds structurally related to this molecule have shown IC50 values ranging from 0.50 to 3.58 μM against breast cancer cell lines such as MDA-MB-231 and hematologic malignant K562 cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.50 |

| Compound B | K562 | 2.31 |

| Compound C | Gynecological | 0.82 |

Structure-Activity Relationships (SAR)

The biological activity of the compound can be attributed to its unique structural features. The presence of the ethoxyphenyl and methylthio groups is believed to enhance its binding affinity to target proteins involved in cancer cell proliferation. The pyrimidine and butanamide moieties contribute to the overall stability and solubility of the compound, which are essential for its bioactivity.

Study on Anticancer Activity

In a recent study published in MDPI, a series of pyrimidine derivatives, including our compound of interest, were synthesized and tested for their anticancer properties. The results indicated that compounds with similar structures exhibited potent antiproliferative effects, with some derivatives achieving IC50 values as low as 0.50 μM against breast cancer cells .

A detailed investigation into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. This was supported by flow cytometry analysis which showed an increase in sub-G1 phase populations in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.